Tizoxanide-d4 Glucuronide Sodium Salt
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Overview
Description
Tizoxanide-d4 Glucuronide Sodium Salt: is a stable isotope-labeled compound, specifically a deuterated form of Tizoxanide Glucuronide Sodium Salt. It is a metabolite of Nitazoxanide, an antiparasitic and antiviral agent. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tizoxanide-d4 Glucuronide Sodium Salt involves the chemical modification of Tizoxanide
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and consistency. The process is carried out under controlled conditions to maintain the stability of the deuterium atoms and the overall molecular structure.
Chemical Reactions Analysis
Types of Reactions: Tizoxanide-d4 Glucuronide Sodium Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tizoxanide-d4 Glucuronide Sodium Salt is used as a stable isotope-labeled internal standard in mass spectrometry-based studies to accurately quantify Tizoxanide and its metabolites.
Biology: It is employed in biological studies to understand the metabolism and pharmacokinetics of Nitazoxanide in various organisms.
Medicine: The compound is used in clinical research to investigate the efficacy and safety of Nitazoxanide in treating viral and parasitic infections.
Industry: In the pharmaceutical industry, it serves as a reference standard for quality control and regulatory compliance.
Mechanism of Action
The mechanism by which Tizoxanide-d4 Glucuronide Sodium Salt exerts its effects is primarily through the inhibition of viral and parasitic enzymes. The molecular targets include viral RNA polymerase and thymidine kinase, which are essential for viral replication. The compound interferes with these pathways, leading to the suppression of viral and parasitic infections.
Comparison with Similar Compounds
Nitazoxanide: The parent compound from which Tizoxanide-d4 Glucuronide Sodium Salt is derived.
Tizoxanide: The non-deuterated form of the compound.
Glucuronide Conjugates: Other glucuronide conjugates of different drugs.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for more accurate and reliable analytical measurements in research settings. This labeling helps in distinguishing the compound from its non-labeled counterparts and provides better insights into its metabolic pathways.
Properties
Molecular Formula |
C16H14N3NaO10S |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
sodium;(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m1./s1/i1D,2D,3D,4D; |
InChI Key |
HJXNHPDNJXKILF-RBBNDYBESA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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